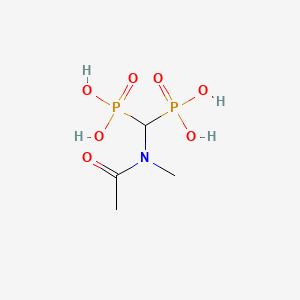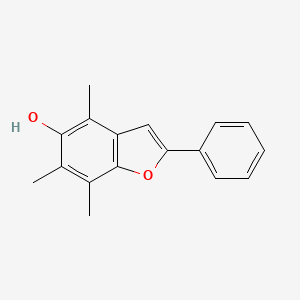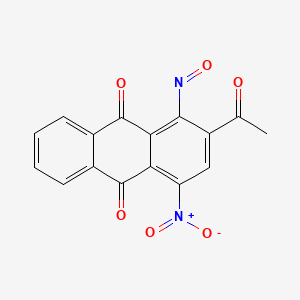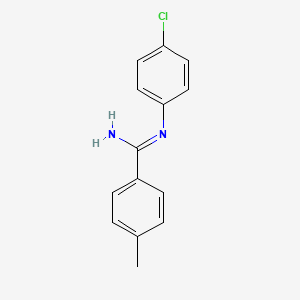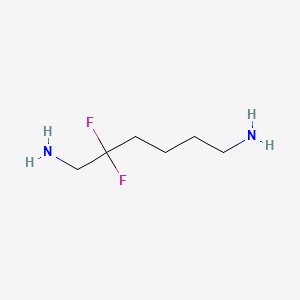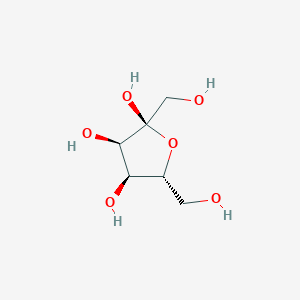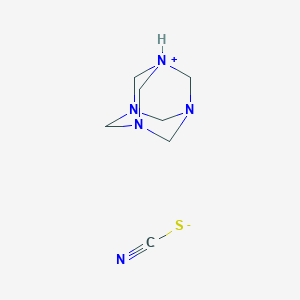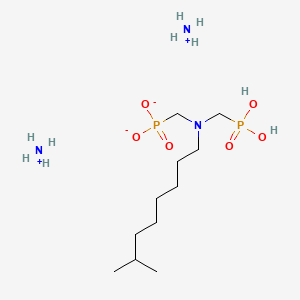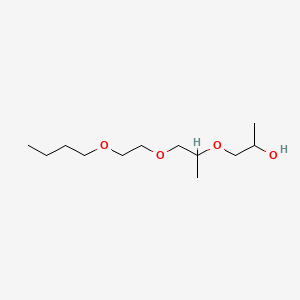
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol is an organic compound with the molecular formula C9H20O3. It is a colorless liquid that is often used as a solvent due to its ability to dissolve a wide range of substances. This compound is part of the glycol ether family, which are known for their excellent solvent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol typically involves the reaction of 2-butoxyethanol with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-butoxyethanol and propylene oxide
Conditions: The reaction is typically carried out at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids
Reduction: Simpler alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Used in the production of coatings, paints, and cleaning agents due to its solvent properties.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol primarily involves its ability to dissolve various substances. This property is due to the presence of both hydrophilic and hydrophobic groups in its structure, allowing it to interact with a wide range of molecules. The compound can disrupt intermolecular forces in solutes, leading to their dissolution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethanol: Another glycol ether with similar solvent properties.
2-Ethoxyethanol: A related compound with a shorter alkyl chain.
2-Methoxyethanol: A glycol ether with a methoxy group instead of a butoxy group.
Uniqueness
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications, from industrial processes to scientific research.
Eigenschaften
CAS-Nummer |
37387-11-4 |
|---|---|
Molekularformel |
C12H26O4 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
1-[1-(2-butoxyethoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-9-11(2)13/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
JUUQEXBPXBYHLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


